molecular formula C5H9NO3 B019544 Methyl 2-acetamidoacetate CAS No. 1117-77-7

Methyl 2-acetamidoacetate

Cat. No. B019544
CAS RN: 1117-77-7
M. Wt: 131.13 g/mol
InChI Key: RFNODQARGNZURK-UHFFFAOYSA-N
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Description

Methyl 2-acetamidoacetate is a chemical compound related to acetamide derivatives. Its study is relevant in various fields of chemistry, particularly in understanding molecular structures, synthesis methods, and chemical properties.

Synthesis Analysis

  • Synthesis Method: The synthesis of Methyl 2-acetamidoacetate-related compounds often involves steps like acetylation, esterification, and ester interchange. For example, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized using N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol through similar steps, achieving a total yield of 88.0% (Zhong-cheng & Wan-yin, 2002).

Molecular Structure Analysis

  • Gas Electron Diffraction Studies: The molecular structures of acetamide and N-methylacetamide, closely related to Methyl 2-acetamidoacetate, have been determined using gas electron diffraction. This analysis provides valuable insights into bond distances and angles, which are critical for understanding the molecular structure of similar compounds (Kitano et al., 1973).

Chemical Reactions and Properties

  • Chemical Reactivity: Compounds similar to Methyl 2-acetamidoacetate exhibit various chemical reactions. For instance, (Methyl 2-acetamidoacrylate)tricarbonyliron(0) reacts with methyllithium leading to the production of different derivatives, highlighting the compound's reactivity and potential for forming new substances (Barker et al., 1994).

Physical Properties Analysis

  • Gas-Phase Structures: The study of N-ethylacetamide, similar to Methyl 2-acetamidoacetate, using molecular beam Fourier-transform microwave spectroscopy and quantum chemical calculations, gives insights into the physical properties like torsional barriers and rotational constants. These findings are crucial for understanding the physical behavior of similar compounds (Kannengießer et al., 2015).

Chemical Properties Analysis

  • Crystal Structure: The crystal structure of related compounds, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, has been analyzed, revealing important aspects like bond angles and hydrogen bonding patterns. These details are essential for understanding the chemical properties of Methyl 2-acetamidoacetate and similar molecules (Camerman et al., 2005).

Scientific Research Applications

  • Anticonvulsant Drug Potential: Compounds structurally similar to methyl 2-acetamidoacetate, like 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, have shown potential as anticonvulsant drugs due to their unique molecular features and similarities to phenytoin (Camerman et al., 2005).

  • Synthesis of Amino Acids: The compound has been used in novel syntheses of β,β,β-trialkyl α-amino acids, which have potential applications in pharmaceuticals and biotechnology (Barker et al., 1994).

  • Biochemical Pathways: Methyl cyanide breakdown in bacteria, potentially also in higher plants, leads to products like acetamide, acetate, and tricarboxylic acid-cycle intermediates (Firmin & Gray, 1976).

  • Conformational Analysis: Ethyl-acetamidoacetate, a related compound, has been analyzed to reveal its conformers, providing valuable structural information (Lavrich et al., 2003).

  • Induction of Differentiation: Polymethylene bisacetamides, similar in structure, are known to be potent inducers of erythroid differentiation in murine erythroleukemia cells (Reuben et al., 1976).

  • Thermodynamics: Acetamide and its derivatives exhibit unique properties like polymorphism, polystable vapor pressures, and distinct heat capacities, which are essential in understanding liquid phase thermodynamic properties (Štejfa et al., 2020).

Safety And Hazards

The safety data sheet for “Methyl 2-acetamidoacetate” indicates that it is classified as having acute toxicity, oral (Category 4), H302 .

properties

IUPAC Name

methyl 2-acetamidoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-4(7)6-3-5(8)9-2/h3H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNODQARGNZURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333754
Record name Methyl acetylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-acetamidoacetate

CAS RN

1117-77-7
Record name N-Acetylglycine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1117-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl acetylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-acetamidoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Oba, R Ueno, M Fukuoka, M Kainosho… - Journal of the Chemical …, 1995 - pubs.rsc.org
… for 1 h and the reaction mixture was evaporated to give methyl 2-acetamidoacetate in quantitative yield. To a refluxing mixture of the methyl ester with azoisobutyronitrile (AIBN) (0.164 g…
Number of citations: 30 pubs.rsc.org
MK ARAFEH - 2009 - eprints.kfupm.edu.sa
In this study the first total synthesis of two marine natural products neolamellarin A, an inhibitor hypoxia-inducible factor-1 (HIF-1) and Aplysamine 6, an inhibitor of isoprenylcysteine …
Number of citations: 2 eprints.kfupm.edu.sa
R Daily, D Minakata - Environmental Science: Water Research & …, 2022 - pubs.rsc.org
Advanced reduction processes (ARPs) that generate reactive electrons in homogeneous solution and heterogeneous electrochemical or catalytic processes are effective in degrading …
Number of citations: 5 pubs.rsc.org
WL Bragg - Metallocarbene Artificial Enzymes - dspace.library.uu.nl
… In a typical procedure, a pressurization vessel was charged with substrate (1 mL stock solution of acetophenone and/or methyl 2-acetamidoacetate and 1, 2-diphenylethane as internal …
Number of citations: 2 dspace.library.uu.nl
C Sagan - Metallocarbene Artificial Enzymes - dspace.library.uu.nl
… A pressurization vessel was charged with 0.5 mL stock solution of acetophenone, methyl 2-acetamidoacetate and 1, 2-diphenylethane as internal standard (4.3 mM, 4.3 μmol each in …
Number of citations: 2 dspace.library.uu.nl

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